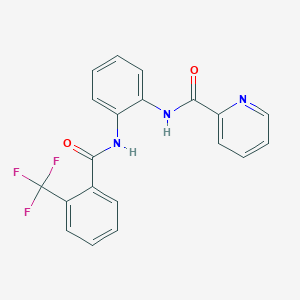

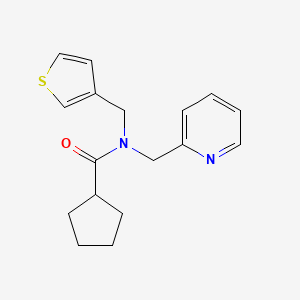

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in the field of organic chemistry. The compound is related to benzamides and picolinamides, which are known for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide compounds has been explored in several studies. For instance, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of lanthanide coordination compounds based on N-(diphenylphosphoryl)benzamide has been reported, indicating the versatility of benzamide derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be quite complex, as seen in the crystal structure analysis of various N-(diphenylphosphoryl)benzamide compounds . The structure of this compound would likely exhibit interesting features such as hydrogen bonding and possibly coordination to metals, as suggested by the interaction of N-(aryl)picolinamides with iridium .

Chemical Reactions Analysis

Benzamide and picolinamide derivatives are known to participate in various chemical reactions. For example, picolinamide has been used as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes . This indicates that this compound could potentially be involved in similar C-H/N-H bond activation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from related compounds. For instance, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which provide insights into the molecular conformations and potential intermolecular interactions . The antibacterial activity of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide suggests that this compound may also exhibit biological activities .

Scientific Research Applications

Palladium-catalyzed Functionalization

The palladium-catalyzed functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates demonstrates a practical strategy for accessing highly functionalized benzylamine compounds. This method is significant for organic synthesis, providing a pathway to produce complex molecules with diverse functional groups. The use of ortho-phenyl benzoic acid as an effective promoter in this system highlights the potential for creating novel compounds through catalyzed reactions (Yingsheng Zhao et al., 2012).

Cobalt-catalyzed Synthesis of Isoquinolines

Employing picolinamide as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines has shown good functional group tolerance and excellent regioselectivity. This protocol enables the efficient application of both terminal and internal alkynes, showcasing the versatility of picolinamide in facilitating selective synthesis pathways (Chang-Sheng Kuai et al., 2017).

Development of AIE-active Fluorogens

A benzothizole-based derivative incorporating picolinamide, with aggregation-induced emission (AIE) characteristics, has been developed for selective recognition of Cu2+ ions and pyrophosphate. This AIE-active fluorogen represents a promising approach for the detection of ions in various samples, illustrating the application of picolinamide derivatives in the field of chemical sensing and environmental monitoring (L. Tang et al., 2020).

Mercury Ion-selective Optode Development

Trityl-picolinamide has been utilized as a neutral ionophore in the creation of a disposable ion-selective optode for mercury detection. This application underscores the role of picolinamide derivatives in environmental chemistry, offering a practical tool for monitoring mercury levels in water samples. The optode's selectivity and disposable nature make it an efficient solution for environmental analysis (B. Kuswandi et al., 2007).

Mechanism of Action

Target of Action

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide, structurally related to UK-2A and antimycin-A, binds into the Qi-site in the bc1 complex . The bc1 complex is a crucial component of the electron transport chain in mitochondria and bacteria, playing a vital role in cellular respiration .

Mode of Action

It is known that the compound forms hydrogen bonds with hie201 and ash228 in the bc1 complex . This interaction likely disrupts the normal function of the bc1 complex, affecting the electron transport chain and, consequently, cellular respiration .

Biochemical Pathways

The disruption of the bc1 complex by this compound affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may enhance its metabolic stability, potentially affecting its bioavailability .

Result of Action

The primary result of this compound’s action is the disruption of the bc1 complex and, consequently, the electron transport chain . This disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on ATP for energy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the protonation state of the compound, potentially influencing its interaction with the bc1 complex

properties

IUPAC Name |

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c21-20(22,23)14-8-2-1-7-13(14)18(27)25-15-9-3-4-10-16(15)26-19(28)17-11-5-6-12-24-17/h1-12H,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGKNIHWCYRTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)

![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2556769.png)

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)

![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)

![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)

![3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2556779.png)